molecular formula C9H14BrNS B13188477 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Cat. No.: B13188477
M. Wt: 248.19 g/mol
InChI Key: HRGWBALDQYXITJ-UHFFFAOYSA-N
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Description

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a brominated thiazole derivative characterized by a 2-methyl-substituted thiazole core and a branched 3-bromo-2,2-dimethylpropyl side chain. This structure combines the electron-rich thiazole ring with a sterically hindered bromoalkyl group, which may influence its reactivity, solubility, and biological or industrial applications.

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-7-11-5-8(12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

HRGWBALDQYXITJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC(C)(C)CBr

Origin of Product

United States

Preparation Methods

General Approach

The thiazole ring is often constructed by reacting a bromo-substituted alkyl intermediate with thioamides or sulfur-containing reagents. For example, a 3-bromo-2,2-dimethylpropyl intermediate can be reacted with a methyl-substituted thioamide under basic conditions in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures, with potassium carbonate facilitating the cyclization to form the thiazole ring.

Reaction Conditions and Reagents

  • Solvents: DMF, ethanol, methanol
  • Bases: Potassium carbonate, cesium carbonate
  • Temperature: Elevated temperatures (often reflux)
  • Additional reagents: Sodium azide for substitution, hydrogen peroxide for oxidation, lithium aluminum hydride for reduction (in downstream modifications)

Mechanism

The reaction proceeds via nucleophilic substitution of the bromine atom by the sulfur nucleophile in the thioamide, followed by intramolecular cyclization to form the thiazole ring.

Preparation via Formal [4 + 1] Cycloaddition of Sodium Hydrosulfide to Bromoisocyanoalkenes

A recently developed and versatile method involves the formal [4 + 1] cycloaddition of sodium hydrosulfide (NaSH) to (Z)-bromoisocyanoalkenes, which provides a rapid and efficient route to substituted thiazoles, including 5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole derivatives.

Synthetic Route

  • Starting from bromovinylformamides, bromination followed by dehydration yields bromoisocyanoalkenes.
  • Treatment of these bromoisocyanoalkenes with NaSH in the presence of bases such as diisopropylethylamine or cesium carbonate in solvents like methanol, ethanol, or acetonitrile leads to cyclization and formation of the thiazole ring.

Reaction Optimization and Yields

Entry Solvent Base Conditions Yield (%) Notes
1 Methanol Acetic acid Room temp 0 Acidic conditions deleterious
2 Methanol/Water (1:1) Diisopropylethylamine RT then 50 °C 46 Co-isolated 13% formamide
3 Methanol Diisopropylethylamine RT then 50 °C 54 Co-isolated 11% formamide
4 Ethanol Diisopropylethylamine RT then 50 °C 56 Co-isolated 11% formamide
5 Acetonitrile Diisopropylethylamine RT then 50 °C 28 Co-isolated 24% thioformamide
6 Acetonitrile Cesium carbonate RT then 50 °C 82 Recovered 13% unreacted alkene
7 Acetonitrile Cesium carbonate With iodoisocyanoalkene 58 Lower yield due to degradation

Table 1: Optimization of NaSH Addition to Bromoisocyanoalkene Leading to Thiazole Formation

Mechanistic Insights

  • The reaction proceeds via an S_NV π-displacement mechanism, where NaSH attacks the bromine-substituted carbon of the bromoisocyanoalkene, forming an intermediate enethiol.
  • This intermediate undergoes intramolecular cyclization by nucleophilic attack on the isocyanide carbon, resulting in the thiazole ring.
  • The process retains stereochemistry consistent with an S_NV π mechanism rather than an addition-elimination pathway.
  • Deuterium labeling studies confirm proton exchange at positions consistent with enethiolate intermediates.

Scope and Substituent Effects

  • Electron-withdrawing and electron-donating substituents on aromatic rings attached to the bromoisocyanoalkene are tolerated.
  • The method extends to naphthyl, carbazole, and aliphatic substituents.
  • Both monosubstituted and disubstituted thiazoles can be synthesized effectively.

Microwave-Assisted Synthesis of Thiazole Derivatives

An alternative approach involves microwave-assisted synthesis of thiazole-linked hybrids using pyrazoline N-thioamide derivatives and phenacyl bromide in ethanol. This method offers advantages including:

  • Short reaction times (5–6 minutes)
  • High yields
  • Enhanced efficiency compared to conventional heating

Though this approach is more commonly applied to thiazole hybrids, it demonstrates the utility of phenacyl bromide and thioamide chemistry in constructing thiazole rings, relevant to the synthesis of 5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Thioamide Cyclization Bromoalkyl intermediate + thioamide, K2CO3, DMF, elevated temp Established, straightforward Requires careful control of conditions
NaSH [4 + 1] Cycloaddition Bromoisocyanoalkene + NaSH, Cs2CO3, MeOH/EtOH/CH3CN High yields, versatile, mild conditions Sensitive to isomer purity, some degradation possible
Microwave-Assisted Heterocyclization Pyrazoline N-thioamide + phenacyl bromide, EtOH, microwave Rapid, high yield Equipment needed, specific substrates

Research Findings and Professional Notes

  • The NaSH-mediated [4 + 1] cycloaddition method represents a significant advancement, enabling efficient access to 4- and 5-substituted thiazoles with diverse substituents, including the bulky 3-bromo-2,2-dimethylpropyl group.
  • The reaction mechanism involving S_NV π-displacement is rare and mechanistically insightful, expanding the understanding of nucleophilic substitution on isocyanoalkenes.
  • The choice of solvent and base critically affects yield and purity; cesium carbonate in acetonitrile provides the best results.
  • The presence of the bromine substituent enhances reactivity and potential for further functionalization.
  • Microwave-assisted methods offer rapid synthesis but are less documented specifically for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted thiazoles, thiazole sulfoxides, thiazole sulfones, and various thiazole derivatives with different functional groups.

Scientific Research Applications

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among related thiazole derivatives:

Compound Name Molecular Formula Substituents on Thiazole Ring Molecular Weight (g/mol) Key Features
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole C9H14BrNS 2-methyl; 5-(3-bromo-2,2-dimethylpropyl) 248.18 Branched bromoalkyl chain with steric hindrance; potential for hydrophobic interactions
5-(2-Bromoethyl)-4-methyl-1,3-thiazole C6H8BrNS 4-methyl; 5-(2-bromoethyl) 206.10 Linear bromoethyl chain; higher flexibility compared to branched analogs
4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole C8H6BrNS2 2-methyl; 4-(5-bromothiophen-2-yl) 260.18 Aromatic thiophene substituent; enhanced π-π stacking potential
Methyl 2-bromo-5-isopropylthiazole-4-carboxylate C9H11BrNO2S 2-bromo; 5-isopropyl; 4-carboxylate methyl 293.16 Polar ester group; increased solubility in polar solvents
5-Benzylidene-2,4-dioxotetrahydro-1,3-thiazole C10H8NO2S 5-benzylidene; 2,4-dioxo 223.24 Planar benzylidene group; used as a copper corrosion inhibitor

Key Observations :

  • Steric Effects : The target compound’s 3-bromo-2,2-dimethylpropyl group introduces significant steric hindrance, which may reduce nucleophilic substitution reactivity compared to linear chains (e.g., 5-(2-bromoethyl)-4-methyl-1,3-thiazole) .
  • Hydrophobicity: The branched alkyl chain enhances lipophilicity, favoring interactions with non-polar environments, unlike the polar ester-containing analogs .
Corrosion Inhibition

Thiazole derivatives like 5-benzylidene-2,4-dioxotetrahydro-1,3-thiazole (BDT) adsorb onto metal surfaces via planar aromatic groups and heteroatoms . In contrast, the target compound’s branched alkyl chain may form less ordered monolayers but provide stronger hydrophobic barriers against corrosive agents.

Biological Activity

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole features a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₉H₁₂BrN₃S, with a molecular weight of approximately 248.18 g/mol. The presence of the bromine atom at the 3-position of a 2,2-dimethylpropyl group is significant for its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylthiazole and 3-bromo-2,2-dimethylpropyl bromide. This reaction is generally performed under basic conditions to enhance the nucleophilicity of the thiazole ring. Continuous flow reactors are often employed in industrial settings to optimize production efficiency and yield.

Antimicrobial Properties

Research indicates that thiazole derivatives like 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Activity

The compound has also been investigated for its antifungal properties. Thiazoles are known to interfere with fungal cell wall synthesis and metabolic functions. Specific studies have demonstrated that this compound can inhibit the growth of pathogenic fungi, making it a candidate for developing antifungal agents.

Anticancer Potential

The anticancer properties of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole are under active investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling and other apoptotic factors .

The biological activity of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromo-substituted alkyl chain allows the compound to form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition or modification of their function.
  • Receptor Modulation : The thiazole ring can interact with various receptors, modulating their activity and affecting cellular pathways.

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

  • Antibacterial Activity : A study demonstrated that compounds similar to 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Antifungal Efficacy : In another investigation focusing on Candida species, the compound exhibited strong antifungal activity with MIC values indicating effective growth inhibition at low concentrations.
  • Cancer Cell Studies : Research involving cancer cell lines indicated that treatment with this thiazole derivative led to reduced cell viability and induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Activity Type Effectiveness Mechanism
AntimicrobialEffective against various bacteriaDisruption of cell membrane
AntifungalInhibitory effects on pathogenic fungiInterference with cell wall synthesis
AnticancerInduces apoptosis in cancer cellsModulation of p53 signaling

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